2-(1,3-Dioxolan-2-yl)-5-methylpiperidine
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Overview
Description
2-(1,3-Dioxolan-2-yl)-5-methylpiperidine: is an organic compound that features a piperidine ring substituted with a 1,3-dioxolane moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine typically begins with commercially available starting materials such as piperidine, ethylene glycol, and formaldehyde.
Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid.
Substitution Reaction: The 1,3-dioxolane moiety is then introduced to the piperidine ring through a substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine can undergo oxidation reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but lacking the piperidine ring.
1,3-Dioxane: Another related compound with a six-membered ring instead of a five-membered dioxolane ring.
Uniqueness: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is unique due to the presence of both the piperidine ring and the 1,3-dioxolane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-8(10-6-7)9-11-4-5-12-9/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFHRNZFBIAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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